

Technical Guide: Synthesis of 4-Chloro-3-iodo-1H-indazol-7-amine

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Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-indazol-7-amine

CAS No.: 1000343-04-3

Cat. No.: B3196543

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Executive Summary

This technical guide details the synthesis of **4-Chloro-3-iodo-1H-indazol-7-amine** (CAS: 1000343-04-3), a critical heterocyclic intermediate often employed in the development of kinase inhibitors (e.g., for ERK, FGFR, or p38 MAPK pathways). The synthesis strategy prioritizes regioselectivity and chemoselectivity, navigating the challenges of halogenating an electron-deficient ring while preserving sensitive functionalities.

The recommended pathway utilizes a "Functionalize-then-Reduce" approach:

- Regioselective Iodination of the commercially available 4-chloro-7-nitro-1H-indazole.
- Chemoselective Reduction of the nitro group to the amine, preserving the labile C-I and C-Cl bonds.

Strategic Pathway Analysis

Retrosynthesis & Logic

The target molecule contains three distinct functionalities on the indazole core: a chlorine at C4, an iodine at C3, and an amine at C7.

- Core Selection: Starting with 4-Chloro-7-nitro-1H-indazole is the most efficient strategy. It is commercially available and pre-installs the difficult C4-chloro and C7-nitrogen functionalities.

- Sequence Justification:

- Path A (Chosen): Iodination

Reduction.

- Why: Iodinating the nitro-indazole is slower due to electronic deactivation but avoids the handling of the highly electron-rich and oxidation-prone 7-amino-indazole intermediate. Furthermore, reducing the nitro group after iodination allows for the use of mild, non-hydrogenolytic conditions (

or

) that preserve the iodine.

- Path B (Alternative): Reduction

Iodination.

- Risk: While the amino group activates C3 for rapid iodination, free amino-indazoles are susceptible to N-oxidation and N-iodination side reactions, often requiring transient protection (e.g., Boc) which adds steps.

Detailed Experimental Protocol

Stage 1: Regioselective C3-Iodination

Objective: Install the iodine atom at the 3-position of the indazole ring. Mechanism:

Electrophilic Aromatic Substitution (

) via the indazolyl anion.

Materials

- Substrate: 4-Chloro-7-nitro-1H-indazole [CAS: 316810-81-8]
- Reagent: Iodine () or N-Iodosuccinimide (NIS)[1]
- Base: Potassium Hydroxide (KOH) pellets
- Solvent: N,N-Dimethylformamide (DMF)

Protocol

- Dissolution: Charge a reaction vessel with 4-Chloro-7-nitro-1H-indazole (1.0 eq) and DMF (10 volumes). Stir until dissolved.
- Deprotonation: Cool the solution to 0–5 °C. Add KOH (2.5 eq) in portions. The mixture may darken as the indazolyl anion forms. Stir for 30 minutes.
- Iodination: Add Iodine (, 1.2 eq) in portions (or dropwise as a solution in DMF) over 1 hour, maintaining temperature < 10 °C.
 - Note: NIS (1.1 eq) can be substituted for for a cleaner reaction profile, though is more cost-effective.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor by HPLC/TLC for consumption of starting material.
- Quench & Isolation:
 - Pour the reaction mixture into ice-cold water (20 volumes) containing 10% Sodium Thiosulfate () to quench excess iodine.
 - A yellow/orange precipitate should form.

- Adjust pH to ~7 with dilute HCl if necessary to ensure full precipitation.
- Purification: Filter the solid, wash extensively with water, and dry under vacuum at 45 °C.
 - Yield Target: 85–92%
 - Product: 4-Chloro-3-iodo-7-nitro-1H-indazole.

Stage 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine without dehalogenating the C-Cl or C-I bonds. Method: Stannous Chloride (

) or Iron/Ammonium Chloride (

). Catalytic hydrogenation (

) is NOT recommended due to the high risk of deiodination.

Materials

- Substrate: 4-Chloro-3-iodo-7-nitro-1H-indazole (from Stage 1)
- Reagent: Stannous Chloride Dihydrate (
-)
- Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Protocol

- Setup: In a round-bottom flask, suspend 4-Chloro-3-iodo-7-nitro-1H-indazole (1.0 eq) in Ethanol (15 volumes).
- Reagent Addition: Add
- (5.0 eq) in one portion.
- Reaction: Heat the mixture to reflux (70–80 °C) for 2–4 hours.

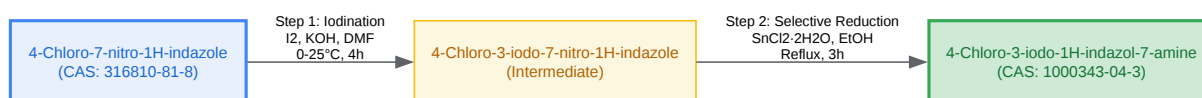
- Observation: The yellow suspension will gradually dissolve and may darken. Monitor by TLC (the amine is more polar than the nitro compound).
- Workup:
 - Cool to room temperature.^[2]^[3]
 - Pour the mixture into ice water and neutralize with saturated Sodium Bicarbonate () or 10% NaOH until pH ~8.
 - Critical Step: A thick tin salt precipitate will form. Filter through a Celite pad to remove the inorganic salts. Wash the pad with Ethyl Acetate.
- Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x). Combine organic layers.
- Drying: Wash with brine, dry over anhydrous , and concentrate in vacuo.
- Final Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient) if high purity (>98%) is required.
 - Yield Target: 75–85%
 - Product: **4-Chloro-3-iodo-1H-indazol-7-amine**.

Quantitative Data Summary

Parameter	Stage 1: Iodination	Stage 2: Reduction
Reagents	I ₂ / KOH	
Solvent	DMF	Ethanol
Temperature	0 °C 25 °C	75 °C (Reflux)
Time	4–6 Hours	2–4 Hours
Typical Yield	85–92%	75–85%
Critical Impurity	Unreacted SM, Di-iodo species	De-iodinated byproduct (if overheated)

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations.



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Caption: Two-step synthesis pathway from commercially available nitro-indazole to the target amino-iodo-indazole.

References

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